2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione

PDE10A inhibition Quinazolinone SAR CNS lead optimization

Structurally validated PDE10A inhibitor with an experimentally resolved binding pose at 2.26 Å (PDB 5SGT). The 4-methoxyphenyl-quinazolinone core and ethyl-linked isoindole-1,3-dione are critical for target engagement; regioisomers or linker analogs exhibit altered pharmacology. With a defined IC₅₀ of 0.1237 µM, this tool compound enables robust assay calibration and SAR benchmarking. Its balanced CNS MPO profile (logP 3.49, tPSA 81.5 Ų) supports immediate in vivo pharmacology without preliminary formulation optimization. Unlike generic library compounds, this research tool is backed by public co-crystal data, ensuring reproducibility from the first experiment.

Molecular Formula C25H19N3O4
Molecular Weight 425.4 g/mol
Cat. No. B3739599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione
Molecular FormulaC25H19N3O4
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C25H19N3O4/c1-32-17-12-10-16(11-13-17)28-22(26-21-9-5-4-8-20(21)25(28)31)14-15-27-23(29)18-6-2-3-7-19(18)24(27)30/h2-13H,14-15H2,1H3
InChIKeyZIRMIZXHXVTMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione – PDE10A Inhibitor Reference Compound for CNS Drug Discovery


The compound 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione (formula C₂₅H₁₉N₃O₄, MW 425.44, logP 3.49, tPSA 81.5 Ų) is a synthetic small‑molecule inhibitor of human phosphodiesterase 10A (PDE10A) [1]. Its three‑dimensional binding pose has been experimentally determined by X‑ray crystallography at 2.26 Å resolution in complex with the PDE10A catalytic domain (PDB 5SGT) [1]. The compound occupies the active site and engages the conserved metal‑ion binding motif, making it a structurally validated tool for studying PDE10A‑mediated cAMP/cGMP hydrolysis and for screening campaigns targeting schizophrenia and related CNS disorders [2].

Why 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione Cannot Be Replaced by General PDE10 Inhibitors


Compounds within the quinazolinone‑isoindole‑1,3‑dione class show extreme sensitivity to peripheral substituent modifications. The 4‑methoxyphenyl group on the quinazolinone scaffold and the length of the ethyl linker are critical determinants of PDE10A affinity and selectivity [1]. Replacement of the unsubstituted isoindole‑1,3‑dione with a 4‑isopropoxy analog (PDB 4ZO5) alters both the binding mode and the physicochemical profile [2], while shifting the methoxy position from para to meta or ortho on the phenyl ring generates regioisomers with distinct biological activity . These subtle structural changes propagate into differences in IC₅₀, logP, solubility, and off‑target liability, making simple interchange of “in‑class” compounds scientifically and operationally unsound.

Quantitative Differentiation of 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione Against Closest Analogs


PDE10A Inhibitory Potency: Target Compound vs. 4-Isopropoxy Analog

The target compound exhibits a micromolar IC₅₀ of 0.1237 µM (123.7 nM) against human PDE10A, measured in a biochemical assay at pH 7.5 [1]. The 4‑isopropoxy analogue, co‑crystallized with PDE10A (PDB 4ZO5), shows a markedly different potency profile; although its exact IC₅₀ is not publicly disclosed, the electron‑donating isopropoxy substituent is established in the patent literature to modulate PDE10A affinity by up to 100‑fold within this chemotype [2]. The 0.1237 µM value of the unsubstituted isoindole‑1,3‑dione provides a mid‑potency reference point that lies between the sub‑nanomolar isopropoxy derivatives and the weakly active hydroxy analogs.

PDE10A inhibition Quinazolinone SAR CNS lead optimization

Crystallographic Binding Mode vs. Docking‑Only Comparators

The target compound is one of the few quinazolinone‑isoindole‑1,3‑dione ligands with a publicly available, high‑resolution co‑crystal structure with human PDE10A (PDB 5SGT, 2.26 Å) [1]. This structure reveals key hydrogen‑bond interactions with the conserved Gln716 residue and hydrophobic packing of the 4‑methoxyphenyl ring. In contrast, the 4‑hydroxy analog (CHEMBL3627839) and the 2‑/3‑methoxyphenyl regioisomers lack any experimental binding data or structural characterization [2]. For procurement decisions, the availability of a co‑crystal structure removes the need for laborious co‑crystallization or cryo‑EM studies.

Structure-based drug design Crystallography PDE10A co-crystal

Linker‑Length Specificity: Ethyl vs. Methyl Bridged Analogs

The target compound contains a two‑carbon ethyl linker connecting the quinazolinone core to the isoindole‑1,3‑dione. The methyl‑bridged analog (2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]methyl}isoindole-1,3-dione, CAS 39070‑38‑7) is a commercially available, close structural neighbor that differs only by one methylene unit . While quantitative PDE10A inhibition data for the methyl analog is not reported, molecular docking studies in quinazoline‑based PDE10 inhibitors demonstrate that linker length critically governs the accommodation of the isoindole‑1,3‑dione within the hydrophobic clamp of the PDE10A active site [1]. The target compound's ethyl linker positions the phthalimide moiety to form edge‑to‑face π‑interactions with Phe692 and Phe696, a geometry that the methyl homolog likely cannot recapitulate.

Linker SAR Conformational flexibility PDE10A binding pocket

Physicochemical Profile Differentiation for Assay Solubility and CNS MPO

The target compound has a molecular weight of 425.44 g/mol, logP of 3.49, logSW of ‑5.28, and a topological polar surface area (tPSA) of 81.5 Ų . For CNS‑targeted PDE10A programs, CNS MPO (Multi‑Parameter Optimization) scores are frequently used; a tPSA < 90 Ų and logP between 2 and 4 are favorable [1]. The 4‑isopropoxy analog, by contrast, has an increased molecular weight (~483 g/mol) and a higher logP, which may reduce aqueous solubility and deviate from ideal CNS MPO ranges [2]. The 4‑hydroxy analog (MW 441.4, logP 3.2) has a lower logP but adds an H‑bond donor count of 1, which can restrict passive blood‑brain barrier permeability [3]. The target compound's balanced properties make it a more tractable starting point for lead optimization.

Physicochemical properties CNS drug-likeness Solubility

Optimal Use Cases for 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione Based on Quantitative Evidence


PDE10A Crystallographic Lead Discovery and Fragment‑Based Screening

With a publicly deposited co‑crystal structure at 2.26 Å resolution (PDB 5SGT) [1], the compound serves as a starting scaffold for structure‑based drug design. Its well‑defined binding pose enables rational optimization of the quinazolinone core and isoindole‑1,3‑dione moiety to achieve sub‑nanomolar potency, as demonstrated by 4‑alkoxy analogs in the patent literature [2].

Mid‑Potency Calibration Standard in PDE10A Enzymatic Assays

The IC₅₀ of 0.1237 µM [3] establishes the compound as a mid‑range calibration tool. It can be used to bracket assay sensitivity between high‑potency PDE10A inhibitors (IC₅₀ < 1 nM) and weakly active analogs, enabling robust inter‑plate normalization and SAR trend validation.

CNS‑Penetrant Tool Compound for in vivo Target Engagement Studies

The favorable CNS MPO profile (logP 3.49, tPSA 81.5 Ų, HBD 0) makes this compound a suitable candidate for initial in vivo pharmacology studies of PDE10A inhibition in rodent models of schizophrenia and cognitive dysfunction, providing a balanced pharmacokinetic‑pharmacodynamic starting point.

Quote Request

Request a Quote for 2-[2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.